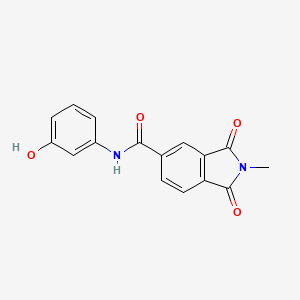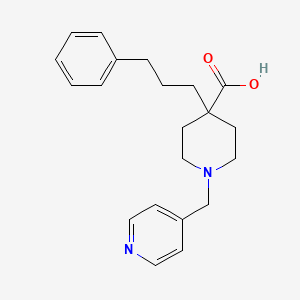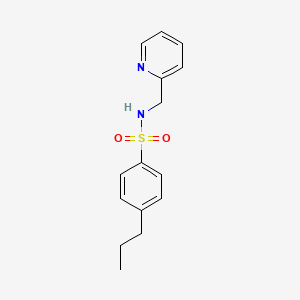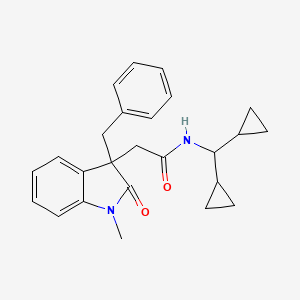![molecular formula C19H20N4OS2 B5341794 6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine is a heterocyclic compound that has been the subject of much scientific research due to its potential applications in medicinal chemistry. This compound has been found to possess interesting biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Aplicaciones Científicas De Investigación
6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine has been the subject of many scientific studies due to its potential applications in medicinal chemistry. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-viral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Mecanismo De Acción
The mechanism of action of 6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. Additionally, this compound may inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to inhibit the growth of cancer cells and to possess anti-inflammatory and anti-viral activities. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to possess interesting biological properties, which make it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many future directions for the study of 6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine. One possible direction is the development of analogs of this compound with improved solubility and/or potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the anti-viral properties of this compound could be explored further, with the goal of developing new treatments for viral infections such as HIV and HCV.
Métodos De Síntesis
The synthesis of 6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine involves the reaction of 2-amino-4-methyl-5-thiocyanatothiophene-3-carboxylic acid with 4-phenylpiperazine-1-carboxylic acid in the presence of triethylamine and acetic anhydride. This reaction yields the target compound in good yield and purity.
Propiedades
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-14-11-16-18(20-13-21-19(16)26-14)25-12-17(24)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYQNBWXKRMVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5341718.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5341734.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)
![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)
![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5341763.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)


